molecular formula C8H6BrNO B12422168 Br-5MP-Propargyl

Br-5MP-Propargyl

Cat. No.: B12422168
M. Wt: 212.04 g/mol
InChI Key: WMZUITIKINAAPR-UHFFFAOYSA-N
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Description

Br-5MP-Propargyl is a derivative of 5-Methylene pyrrolone. It is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. This compound is commonly utilized in protein bioconjugation and click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Br-5MP-Propargyl can be synthesized through the nucleophilic substitution of aryl-propargyl alcohols. The propargylation reaction serves as a strategic step in forming more complex structures.

Industrial Production Methods

The industrial production of this compound involves the use of propargylation agents and catalytic systems. The process typically includes the direct introduction of the propargyl moiety, followed by subsequent steps to form the desired product .

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications of Br-5MP-Propargyl

This compound is a derivative of 5-Methylene pyrrolone (5MP) and is utilized in protein labeling . It functions as a click chemistry reagent, containing an alkyne group that enables it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with various molecules . 5-Methylene pyrrolones (5MPs) are thiol-specific, allowing this compound to target thiol groups in biological systems .

FeatureDescription
Chemical Composition Derivative of 5-Methylene pyrrolone (5MP)
Functional Group Alkyne group
Reactivity Undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc)
Specificity Thiol-specific; reacts with thiol groups
Application Protein labeling; applicable in creating bioconjugates for research

Case Studies
While specific case studies directly focusing on this compound are not detailed in the provided search results, its properties and applications can be inferred from similar chemical processes and the uses of related compounds:

  • Protein Labeling : this compound's thiol-specificity makes it valuable for labeling proteins, which is essential in proteomics research . Labeled proteins can be used to study protein-protein interactions, protein localization, and post-translational modifications.
  • Click Chemistry : As a click chemistry reagent, this compound can facilitate the creation of complex molecules and bioconjugates . This is particularly useful in drug discovery, where specific targeting and controlled reactions are crucial.
  • Thiol-Specific Reactions : Given its reactivity with thiol groups, this compound can be employed in modifying cysteine residues in peptides and proteins . This modification can alter protein function or stability, providing a tool for biochemical investigations.

Mechanism of Action

Br-5MP-Propargyl exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group in this compound reacts with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Biological Activity

Br-5MP-Propargyl, or 5-methylenepyrrolidone propargyl bromide, is a compound notable for its unique biological activity, particularly its interactions with thiol-containing biomolecules. This article explores its biological properties, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound features a propargyl group attached to a 5-methylenepyrrolidone backbone. Its structure allows it to function effectively in bioconjugation and protein labeling due to its thiol-specific reactivity and reversible binding capabilities. This dual functionality positions it as a versatile reagent in chemical biology.

Compound NameStructure TypeKey Features
This compoundAlkyl halideThiol-specific bioconjugation reagent
Propargyl BromideAlkyneUsed in organic synthesis; lachrymator
5-MethylenepyrrolidoneLactamPrecursor for this compound; involved in bioconjugation
3-Bromo-1-butyneAlkyneSimilar reactivity profile; used in organic synthesis

This compound selectively reacts with thiol groups found in proteins, enabling the labeling of these biomolecules without significantly altering their biological functions. This specificity is crucial for studying protein interactions and dynamics within biological systems. The reversible nature of its binding suggests potential applications in controlled drug delivery systems, where release can be modulated by environmental changes.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its interactions with different proteins. Research indicates that it can effectively label proteins, facilitating the analysis of protein interactions in proteomics. Notably, its ability to maintain the biological activity of the labeled proteins makes it an invaluable tool for researchers.

Case Studies

  • Protein Labeling
    • A study demonstrated that this compound could label proteins containing reactive thiol groups without compromising their function. This property was utilized to track protein interactions in live cells, providing insights into cellular processes.
  • Drug Delivery Systems
    • Research explored the use of this compound in drug delivery applications. By modifying the compound's structure, researchers were able to create a system that allows for controlled release of therapeutic agents, enhancing treatment efficacy while minimizing side effects.
  • Bioconjugation Applications
    • In another study, this compound was employed as a bioconjugation reagent to attach fluorescent probes to specific proteins. This method enabled real-time visualization of protein dynamics within cellular environments.

Research Findings

Recent investigations into the bioactivity of small molecules like this compound have revealed significant insights into their mechanisms and potential therapeutic uses. Analysis from bioassays indicated that compounds with similar structures often exhibit diverse biological activities across multiple targets.

Summary of Findings

  • Target Selectivity : this compound shows preferential reactivity towards thiol groups, making it highly selective compared to other compounds.
  • Efficacy : In comparative studies, it demonstrated effective labeling capabilities while preserving protein functionality.
  • Versatility : Its applications extend beyond basic research into potential therapeutic uses, particularly in drug delivery systems.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

3-bromo-5-methylidene-1-prop-2-ynylpyrrol-2-one

InChI

InChI=1S/C8H6BrNO/c1-3-4-10-6(2)5-7(9)8(10)11/h1,5H,2,4H2

InChI Key

WMZUITIKINAAPR-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(C(=O)N1CC#C)Br

Origin of Product

United States

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